REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:9]([Br:10])=[C:8]([F:11])[CH:7]=[CH:6][C:5]=1[OH:12])[CH:2]=C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[Br:10][C:9]1[C:4]2[CH:1]=[CH:2][O:12][C:5]=2[CH:6]=[CH:7][C:8]=1[F:11]
|
Name
|
2-allyl-3-bromo-4-fluorophenol
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C=CC(=C1Br)F)O
|
Name
|
XXVII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC2=C1C=CO2)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |